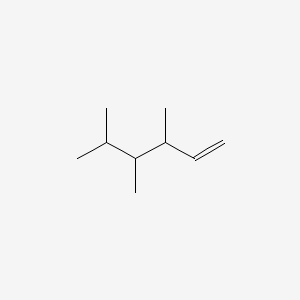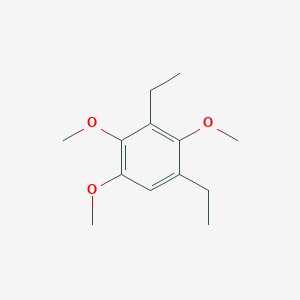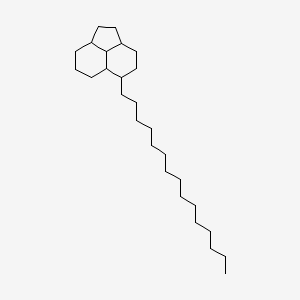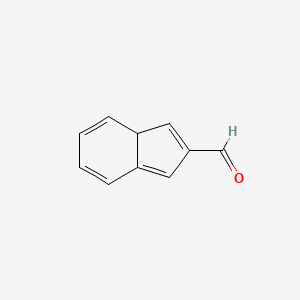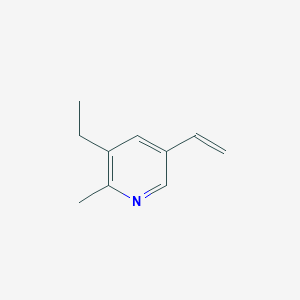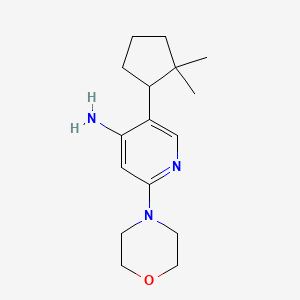
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is a synthetic organic compound that belongs to the class of pyridinamine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Cyclopentyl Group: The 2,2-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.
Morpholine Substitution: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the cyclopentyl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an inhibitor of specific pathways involved in diseases.
Industry: Used in the synthesis of other compounds or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action for 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
2-Methyl-4-pyridinamine: Studied for its potential biological activities.
Uniqueness
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C16H25N3O |
|---|---|
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
5-(2,2-dimethylcyclopentyl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C16H25N3O/c1-16(2)5-3-4-13(16)12-11-18-15(10-14(12)17)19-6-8-20-9-7-19/h10-11,13H,3-9H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
REQAPONIJXWNFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1C2=CN=C(C=C2N)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


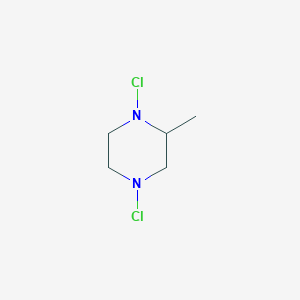
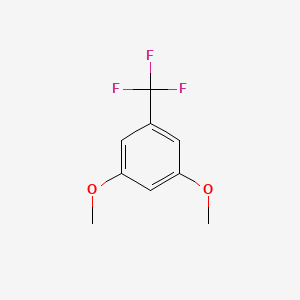
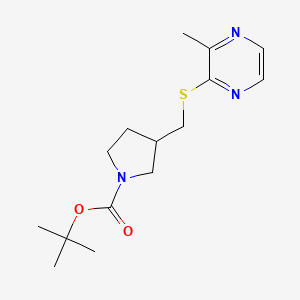

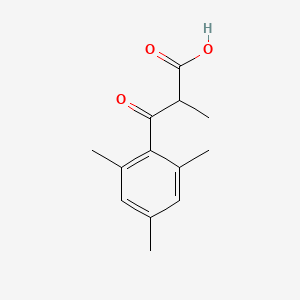
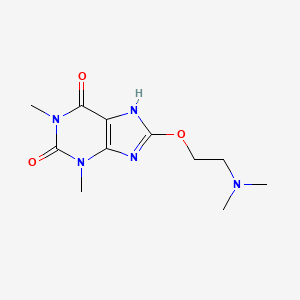
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
